![molecular formula C11H5ClF3N3 B12963792 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 8th position on the imidazoquinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach includes the use of 2-(benzoimidazol-1-yl)aniline substrates in an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated direct sp3 C–H amination reaction suggests its potential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the chloro and trifluoromethyl groups can influence the oxidation reactions.
Reduction: Reduction reactions can modify the functional groups on the imidazoquinoxaline ring.
Substitution: The chloro group at the 4th position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . The compound’s anticancer properties are linked to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the imidazo ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of the imidazo ring.
Benzo[4,5]imidazo[1,2-a]quinoxaline: Similar core structure but with different substituents.
Uniqueness: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential in antifungal and anticancer applications further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C11H5ClF3N3 |
|---|---|
Molekulargewicht |
271.62 g/mol |
IUPAC-Name |
4-chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-10-16-3-4-18(10)8-5-6(11(13,14)15)1-2-7(8)17-9/h1-5H |
InChI-Schlüssel |
WDMJSBQVRITOBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N3C=CN=C3C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


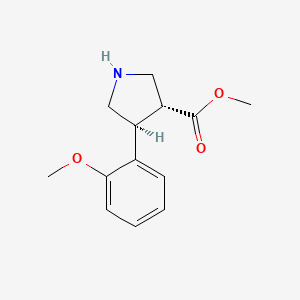
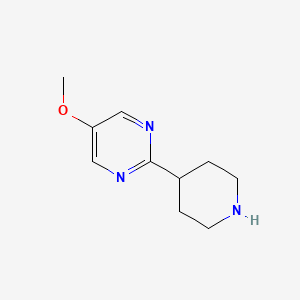
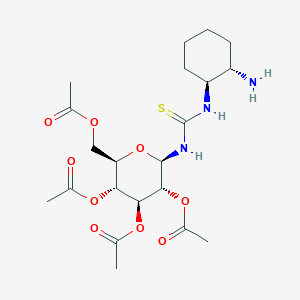
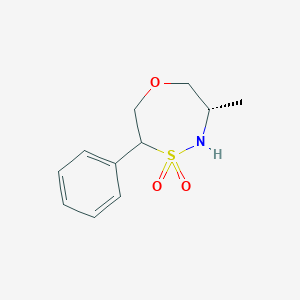
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
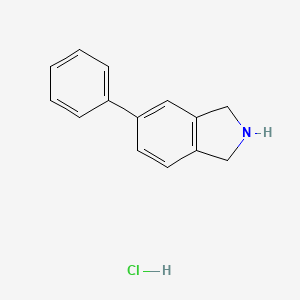

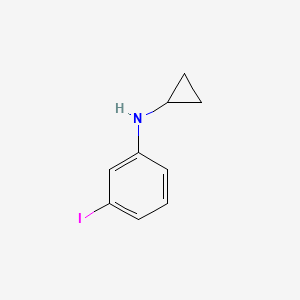

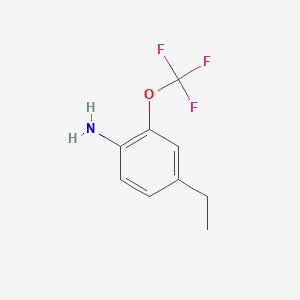
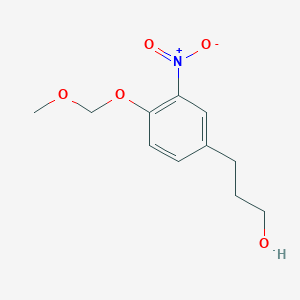
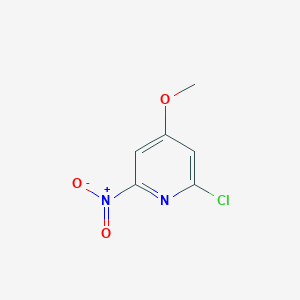
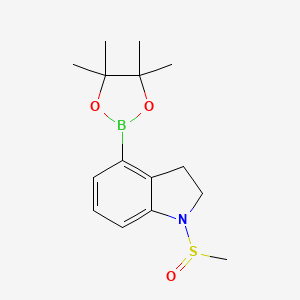
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
